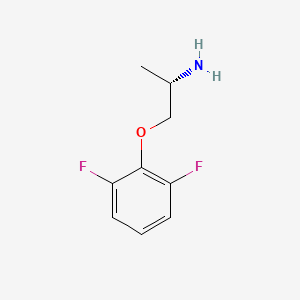![molecular formula C10H21N3O B13157541 3-Ethyl-1-[(3-methylpiperidin-4-yl)methyl]urea](/img/structure/B13157541.png)
3-Ethyl-1-[(3-methylpiperidin-4-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1-[(3-methylpiperidin-4-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-[(3-methylpiperidin-4-yl)methyl]urea typically involves the reaction of 3-methylpiperidine with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3-Methylpiperidine is reacted with ethyl isocyanate in the presence of a suitable solvent, such as dichloromethane or toluene.
Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours.
Step 3: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-1-[(3-methylpiperidin-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Halides (e.g., Cl-, Br-), amines (e.g., NH3, RNH2)
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Aplicaciones Científicas De Investigación
3-Ethyl-1-[(3-methylpiperidin-4-yl)methyl]urea has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential therapeutic properties, such as its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: In the industrial sector, the compound may be used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-1-[(3-methylpiperidin-4-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-Methylpiperidine: A precursor in the synthesis of 3-Ethyl-1-[(3-methylpiperidin-4-yl)methyl]urea, sharing the piperidine ring structure.
Ethyl isocyanate: Another precursor used in the synthesis, contributing the ethyl and urea functional groups.
N-Methylpiperidine: A structurally similar compound with a methyl group attached to the nitrogen atom of the piperidine ring.
Uniqueness: this compound is unique due to its specific combination of functional groups and the presence of both ethyl and methyl substituents on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H21N3O |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
1-ethyl-3-[(3-methylpiperidin-4-yl)methyl]urea |
InChI |
InChI=1S/C10H21N3O/c1-3-12-10(14)13-7-9-4-5-11-6-8(9)2/h8-9,11H,3-7H2,1-2H3,(H2,12,13,14) |
Clave InChI |
PENXYFGMQPDQNZ-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NCC1CCNCC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


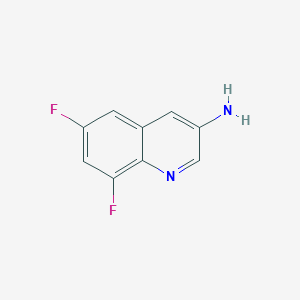
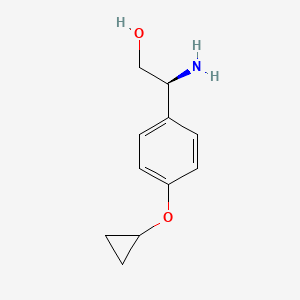

![1-[1-(Aminomethyl)cyclobutyl]butan-2-one](/img/structure/B13157487.png)
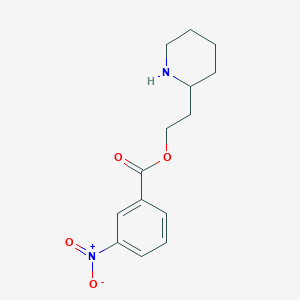


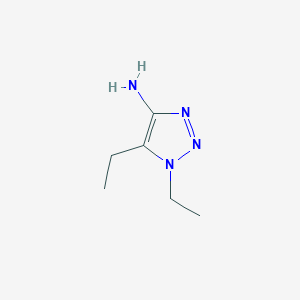
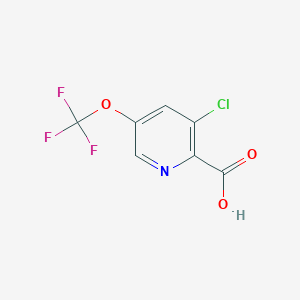
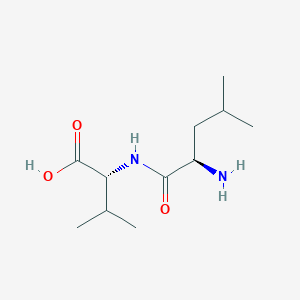

![1-[3-(5-Methyl-[1,3,4]oxadiazol-2-YL)-phenyl]-ethanone](/img/structure/B13157531.png)
